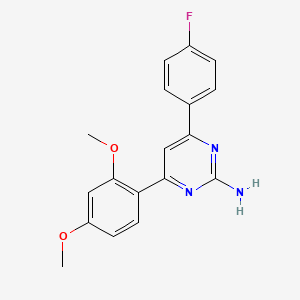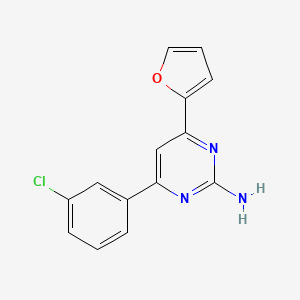
4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine, also known as 4CPF2P, is an organic compound belonging to the class of pyrimidines. It is a colorless solid with a molecular formula of C13H10ClFN3. It is a versatile molecule with potential applications in fields such as organic synthesis, drug discovery, and materials science.
Aplicaciones Científicas De Investigación
4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine has been studied extensively in the scientific research community. It has been used as a model compound to study the structure-activity relationships of pyrimidine derivatives. It has also been used as a substrate for enzyme-catalyzed reactions and as a starting material for the synthesis of more complex molecules. In addition, 4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine has been investigated for its potential use as a drug candidate.
Mecanismo De Acción
The exact mechanism of action of 4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is not yet fully understood. However, it is known to interact with a variety of proteins and enzymes. It has been shown to interact with the enzyme tyrosine kinase, which is involved in signal transduction pathways. It has also been shown to interact with the enzyme cyclooxygenase-2, which is involved in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine are not yet fully understood. However, studies have shown that it has the potential to modulate the activity of enzymes and proteins involved in signal transduction pathways. It has also been shown to have anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine has several advantages for use in laboratory experiments. It is a relatively stable compound and is readily available from commercial suppliers. It is also relatively easy to synthesize and can be used as a starting material for the synthesis of more complex molecules. However, 4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is not very soluble in water, which can limit its use in certain applications.
Direcciones Futuras
There are many possible future directions for the research of 4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine. These include further investigations into its structure-activity relationships, its potential use as a drug candidate, and its ability to interact with enzymes and proteins involved in signal transduction pathways. Additionally, further research into its biochemical and physiological effects could lead to potential therapeutic applications. Furthermore, further studies into its solubility and stability could lead to improved applications in laboratory experiments.
Métodos De Síntesis
4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-chlorophenyl-2-fluorobenzaldehyde and 2-amino-4-(3-chlorophenyl)pyrimidine in aqueous acetic acid. The reaction is carried out at room temperature and yields 4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine in yields of up to 80%.
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3/c17-11-5-3-4-10(8-11)14-9-15(21-16(19)20-14)12-6-1-2-7-13(12)18/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYGFWFETCCNRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














